molecular formula C20H16N6O2S3 B2966254 N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 392319-38-9

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2966254
CAS No.: 392319-38-9
M. Wt: 468.57
InChI Key: ROWGYDZOEPOIAD-UHFFFAOYSA-N
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Description

This compound features a bis-thiadiazole core connected via a thioether linkage (-S-) and a carboxamide bridge. The structure includes:

  • First thiadiazole ring: Substituted with a 5-methyl group and linked to a thioacetamide moiety.
  • Functional groups: The carboxamide and thioether groups enhance hydrogen-bonding and hydrophobic interactions, respectively .

The biphenyl moiety distinguishes it from simpler thiadiazole derivatives, likely influencing pharmacokinetic properties such as solubility and membrane permeability.

Properties

IUPAC Name

N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O2S3/c1-12-23-24-18(30-12)21-16(27)11-29-20-26-25-19(31-20)22-17(28)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,24,27)(H,22,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROWGYDZOEPOIAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and more. This article explores the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound's structure includes a biphenyl moiety and two thiadiazole rings linked through a thioether group. This unique arrangement contributes to its biological activity by enhancing interaction with biological targets.

Anticancer Activity

Recent studies have shown that thiadiazole derivatives exhibit significant anticancer properties. For instance:

  • A study evaluated various 1,3,4-thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The compound demonstrated promising cytotoxicity with IC50 values of 0.084 ± 0.020 mmol/L for MCF-7 and 0.034 ± 0.008 mmol/L for A549 cells .
  • Another study highlighted that certain derivatives showed selective cytotoxicity against cancer cells while being non-toxic to normal cells (NIH3T3 fibroblast cells) .

Antimicrobial Activity

Thiadiazole derivatives have shown efficacy against various bacterial strains:

  • Compounds from the same class were tested against Staphylococcus epidermidis and exhibited significant inhibitory effects . The docking studies indicated strong interactions with bacterial proteins.

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole compounds has also been documented:

  • Thiadiazole derivatives have been reported to inhibit inflammatory mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to:

  • Aromaticity : The presence of aromatic rings enhances the stability and interaction with biological targets.
  • Hydrogen Bonding : The compound's structure allows for multiple hydrogen bonding sites which facilitate binding to proteins involved in disease pathways.
  • Electrophilic Character : The sulfur and nitrogen atoms in the thiadiazole rings contribute to electrophilic interactions with nucleophiles in biological systems.

Case Studies

StudyCell LineIC50 (mmol/L)Remarks
MCF-70.084 ± 0.020Significant cytotoxicity observed
A5490.034 ± 0.008Highly selective against cancer cells
Staphylococcus epidermidis-Inhibition confirmed through docking studies

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name / ID Core Structure Key Substituents Biological Activity / Notes Reference
Target Compound Bis-thiadiazole Biphenyl-4-carboxamide, 5-methyl thiadiazole, thioether linkage Potential broad-spectrum activity (inferred from structural analogs)
N-Phenyl-5-(methylthio)-1,3,4-thiadiazole-2-carboxamide (4a) Single thiadiazole Phenyl carboxamide, methylthio group High synthesis yield (97%); simpler structure with fewer steric hindrances
N-(5-(4-Chlorophenyl)-1,3,4-Thiadiazol-2-yl)-2-(4-(4-Fluorophenyl)Piperazin-1-yl) Acetamide (4g) Single thiadiazole Chlorophenyl, piperazine-acetamide Anticancer activity (in vitro); moderate lipophilicity due to piperazine
(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine Single thiadiazole Benzylidene (Schiff base), 4-methylphenyl Insecticidal/fungicidal activity; imine group may enhance reactivity
N-(5-Methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (Compound 7) Thiazole-thiophene hybrid Nitrothiophene, phenylthiazole Antibacterial (narrow spectrum); nitro group increases electrophilicity
N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(4-methylphenyl)quinoline-4-carboxamide Thiadiazole-quinoline hybrid Quinoline-4-carboxamide, cyclopropyl Enhanced aromatic stacking (quinoline); cyclopropyl may improve metabolic stability

Physicochemical Properties

Property Target Compound 4a () 4g () Compound 7 ()
Molecular Weight ~500 g/mol (estimated) 253 g/mol 449 g/mol 359 g/mol
logP ~3.5 (highly lipophilic) 2.1 3.8 2.9
Solubility Low (biphenyl) Moderate (phenyl) Low (chlorophenyl) Moderate (nitrothiophene)

Key Research Findings

Biphenyl Advantage : The biphenyl group in the target compound enhances binding to aromatic-rich enzyme pockets (e.g., kinase ATP sites), a feature absent in simpler analogs .

Thioether Stability : Compared to Schiff bases (), the thioether linkage offers superior metabolic stability, reducing rapid clearance .

Synergy of Thiadiazoles : Dual thiadiazole cores may amplify electron-deficient character, improving interactions with nucleophilic residues in target proteins .

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